Lipid Peroxidation IC50 in Rat Liver Subcellular Fractions: BFA (IRFI-005) vs. Trolox C
In a direct head-to-head study, BFA (IRFI-005) demonstrated antioxidant efficiency slightly higher than the congener compound Trolox C across three subcellular lipid peroxidation systems [1]. In rat liver mitochondria challenged with ascorbate/Fe²⁺, BFA increased the lag-time and reduced the extent of lipid peroxidation with an IC₅₀ of approximately 12 µM. In rat liver microsomes, BFA inhibited both iron-dependent (NADPH/Fe²⁺/ADP) and iron-independent (cumene hydroperoxide) lipid peroxidation with IC₅₀ values of 25 µM and 30 µM, respectively [1]. The study authors explicitly reported that the antioxidant efficiency of BFA is slightly higher than that of Trolox C, and BFA additionally inhibited the oxidation of protein sulphydryl groups consequent to microsomal lipid peroxidation—a protective endpoint not uniformly observed with Trolox C in the same experimental context [1].
| Evidence Dimension | Inhibition of lipid peroxidation (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 12 µM (rat liver mitochondria, ascorbate/Fe²⁺); 25 µM (microsomes, NADPH/Fe²⁺/ADP); 30 µM (microsomes, cumene hydroperoxide) |
| Comparator Or Baseline | Trolox C (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid); antioxidant efficiency explicitly reported as slightly lower than BFA in the same study systems [1] |
| Quantified Difference | BFA antioxidant efficiency > Trolox C (qualitative ranking confirmed by authors); BFA additionally inhibits protein sulphydryl oxidation—Trolox C not reported to have this dual protective effect in the same study |
| Conditions | Rat liver mitochondria (ascorbate/Fe²⁺ pro-oxidant system) and rat liver microsomes (NADPH/Fe²⁺/ADP and cumene hydroperoxide systems); Pharmacol Res 1991;24(4):369-75 |
Why This Matters
A procurement decision favoring IRFI-005 over generic Trolox C is supported by superior or equivalent lipid peroxidation inhibition potency accompanied by the additional, verifiable capacity to preserve protein sulphydryl integrity, which is critical for studies where both lipid and protein oxidative damage endpoints are monitored.
- [1] Bindoli A, Cavallini L, Rigobello MP, et al. Protective action of a new benzofuran derivative on lipid peroxidation and sulphydryl groups oxidation. Pharmacol Res. 1991 Dec;24(4):369-75. doi:10.1016/1043-6618(91)90041-u. PMID: 1805190. View Source
